Nrf2-Activator-12G
Overview
Description
Nrf2-Activator-12G is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms by regulating the expression of antioxidant proteins that protect against oxidative stress and damage. This compound is particularly significant in the context of enhancing the body’s resilience against various stressors, making it a valuable compound in the fields of medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2-Activator-12G typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: Initial steps involve the synthesis of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Formation of this compound: The intermediates are then subjected to further reactions, such as cyclization or oxidation, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Nrf2-Activator-12G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with enhanced or altered biological activity, while reduction may produce more stable forms of the compound .
Scientific Research Applications
Nrf2-Activator-12G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the Nrf2 pathway and its activation mechanisms.
Biology: Investigated for its role in cellular defense mechanisms and its potential to protect cells from oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers
Mechanism of Action
Nrf2-Activator-12G exerts its effects by engaging with the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the DNA. This binding facilitates the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that also activates the Nrf2 pathway.
Dimethyl Fumarate: A synthetic compound used in the treatment of multiple sclerosis, known for its Nrf2-activating properties
Uniqueness of Nrf2-Activator-12G
This compound is unique in its specific activation mechanism and its potential therapeutic applications. Unlike some other Nrf2 activators, it may offer a more targeted approach with fewer side effects, making it a promising candidate for further research and development .
Properties
CAS No. |
1554271-18-9 |
---|---|
Molecular Formula |
C15H13ClO3S |
Molecular Weight |
308.77 |
IUPAC Name |
(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene |
InChI |
InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |
InChI Key |
KVDYSDOWSIXKPB-ZHACJKMWSA-N |
SMILES |
O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2 Activator IV; Nrf2 Activator-IV; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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